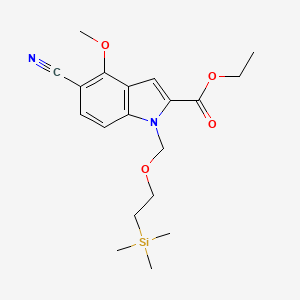
ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.
Introduction of Functional Groups: The cyano, methoxy, and ethoxy groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other functionalization reactions.
Protection and Deprotection Steps: The trimethylsilyl group is often used as a protecting group for hydroxyl functionalities during the synthesis and can be removed under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or lead compound in medicinal chemistry.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-cyano-1H-indole-2-carboxylate: Lacks the methoxy and trimethylsilyl groups.
4-Methoxy-1H-indole-2-carboxylate: Lacks the cyano and trimethylsilyl groups.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate: Lacks the cyano and methoxy groups.
Uniqueness
Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. The presence of the trimethylsilyl group can also enhance the compound’s stability and solubility.
Propriétés
Formule moléculaire |
C19H26N2O4Si |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
ethyl 5-cyano-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate |
InChI |
InChI=1S/C19H26N2O4Si/c1-6-25-19(22)17-11-15-16(8-7-14(12-20)18(15)23-2)21(17)13-24-9-10-26(3,4)5/h7-8,11H,6,9-10,13H2,1-5H3 |
Clé InChI |
FTIBJZZYQYWDDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1COCC[Si](C)(C)C)C=CC(=C2OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


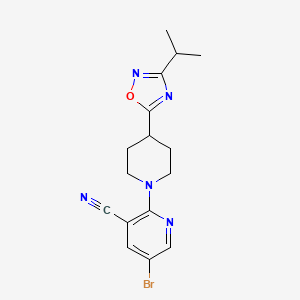
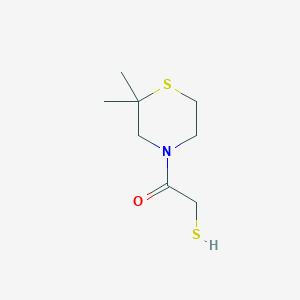
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
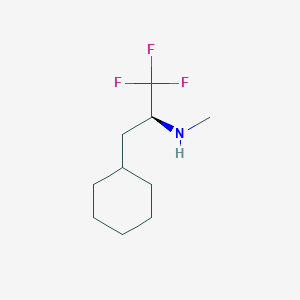
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
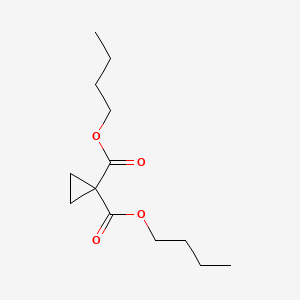
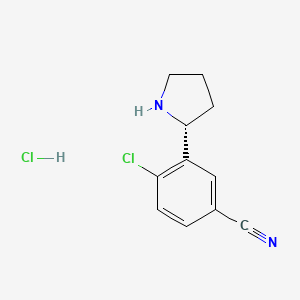
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)

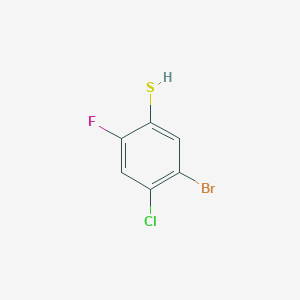

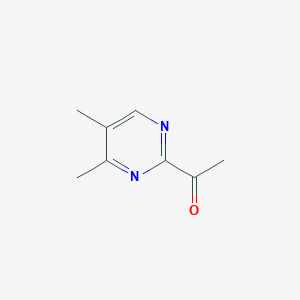
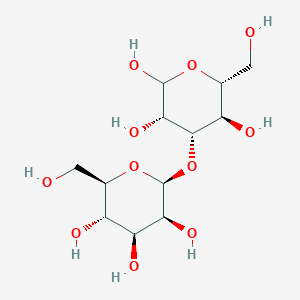
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
